molecular formula C12H17NO3 B1378116 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid CAS No. 1384596-89-7

3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid

Cat. No.: B1378116
CAS No.: 1384596-89-7
M. Wt: 223.27 g/mol
InChI Key: JFFLRQXJXLZTIB-UHFFFAOYSA-N
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Description

3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid (CAS: 1384596-89-7) is a pyridine-containing carboxylic acid derivative featuring a tert-butoxy substituent at the 6-position of the pyridine ring and a propanoic acid side chain. The tert-butoxy group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Notably, this compound has been listed as a discontinued product by suppliers like CymitQuimica, limiting its current availability for research or industrial applications .

Properties

IUPAC Name

3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-4-5-9(13-10)7-8-11(14)15/h4-6H,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFLRQXJXLZTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Friedel-Crafts acylation reaction, using propanoic acid chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of efficient catalysts to speed up the reaction.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to maximize reaction rates and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules, making it essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its interactions with enzymes and receptors can provide insights into cellular mechanisms. Studies have shown that it may enhance fluorescence in sol-gels, indicating potential applications in cellular imaging and detection processes.

Medicine

The compound is being explored for therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Antimicrobial Activity : Investigations into its antibacterial properties indicate potential use in treating infections.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of related pyridine derivatives on cancer cell lines such as T47-D. The results indicated significant cell death in treated cells compared to controls, supporting the hypothesis that these compounds can induce apoptosis through specific pathways.

Molecular Docking Studies

Computational studies have assessed the binding affinity of pyridine derivatives to various targets, including estrogen receptors. These studies provide valuable insights into how structural variations influence biological activity, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the propanoic acid moiety can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 3-[6-(tert-butoxy)pyridin-2-yl]propanoic acid with analogous propanoic acid derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Bioactivity (if reported) Source
This compound C₁₄H₁₉NO₃* 6-tert-butoxy pyridine, propanoic acid ~225 (estimated) Not reported
3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid C₁₄H₁₆O₆ 4-hydroxyphenyl, oxotetrahydropyran 280.28 Cytotoxic (43.2% mortality at 0.1 mg/mL)
S-2-(4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzylamino)propanoic acid C₂₇H₂₃N₅O₂ Tripyridyl, benzylamino 457.51 Metal coordination ligand
rac-(1R,2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclobutane-1-carboxylic acid C₁₂H₁₈F₃NO₄ tert-butoxy carbonyl, trifluoromethyl cyclobutane 283.25 Not reported (building block)
Key Observations:
  • Substituent Effects : The tert-butoxy group in the main compound enhances lipophilicity compared to polar groups like the 4-hydroxyphenyl in ’s compound. This difference likely impacts solubility and membrane permeability in biological systems .
  • Rigidity vs. Flexibility: The tripyridyl-benzylamino substituent in ’s compound introduces rigidity, enabling supramolecular assembly via metal coordination. In contrast, the tert-butoxy-pyridine group may favor steric hindrance over directional bonding .

Physical Properties

  • Molecular Weight : The main compound’s estimated molecular weight (~225 g/mol) is lower than cyclobutane or trifluoromethyl-containing analogs (e.g., 283.25 g/mol in ), reflecting differences in substituent complexity .
  • Solubility : The tert-butoxy group likely reduces water solubility compared to hydroxylated derivatives () but improves organic phase compatibility, akin to tert-butoxy carbonyl-protected amines in .

Biological Activity

3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a tert-butoxy group and a propanoic acid moiety . The presence of the tert-butoxy group enhances the compound's stability during synthesis, which is crucial for its potential applications in drug development. The synthesis typically involves multi-step organic reactions, where protecting groups like tert-butoxycarbonyl (Boc) are utilized to facilitate the formation of more complex structures.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The pyridine moiety is known to influence binding affinity, which can enhance the compound's efficacy as a ligand in therapeutic contexts . Additionally, the compound may exhibit antioxidant and antibacterial properties, although further empirical studies are needed to substantiate these claims.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related compounds containing pyridine structures. For instance, derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays indicated that certain pyridine-containing compounds had IC50 values ranging from 1.33 µM to 10.20 µM against hormone-dependent cancer cells like LNCaP and T47-D . These findings suggest that structural modifications in pyridine derivatives can lead to enhanced biological activity.

CompoundCell LineIC50 (µM)Mechanism of Action
3gT47-D1.33Induces apoptosis
21ELNCaP10.20Cytotoxic effects
21EPC-33.29Inhibits proliferation

Antioxidant and Antibacterial Properties

Another aspect of the biological activity of compounds related to this compound includes their antioxidant and antibacterial properties. Extracts from similar compounds have shown promise in inhibiting bacterial growth and reducing oxidative stress markers in vitro . These activities are attributed to the structural features that allow for interaction with reactive oxygen species and bacterial cell membranes.

Case Studies

  • Cytotoxicity Assay : A study investigated the cytotoxic effects of a related pyridine derivative on T47-D cells using fluorescence microscopy. The results indicated a higher incidence of cell death in treated cells compared to controls, supporting the hypothesis that these compounds can induce apoptosis through specific pathways .
  • Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of pyridine derivatives to various targets such as estrogen receptors and enzymes involved in cancer progression. These studies provide insights into how structural variations influence biological activity and can guide future drug design efforts .

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